4-Chloro-3,5-dinitrobenzoic acid
Overview
Description
4-Chloro-3,5-dinitrobenzoic acid is an organic compound with the molecular formula C7H3ClN2O6. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom and two nitro groups at the 3 and 5 positions on the benzene ring. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-3,5-dinitrobenzoic acid is the amino groups present in proteins . The compound is known to interact with these amino groups, replacing their positive charges with negatively charged carboxyl groups .
Mode of Action
this compound interacts with its targets by undergoing a chemical modification process . This process involves the replacement of positive charges on amino groups with negatively charged carboxyl groups . This change in charge can significantly alter the properties of the target protein, affecting its function and interactions.
Result of Action
The primary result of the action of this compound is the alteration of the charge of target proteins . This can lead to changes in the function and interactions of these proteins, potentially influencing a wide range of cellular processes.
Biochemical Analysis
Biochemical Properties
4-Chloro-3,5-dinitrobenzoic acid interacts with various enzymes and proteins in biochemical reactions . For instance, it is converted by 4-Chlorobenzoate dehalogenase from Pseudomonas sp. strain CBS3 to 3,5-dinitro-4-hydroxybenzoate .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 3,5-dinitro-4-hydroxybenzoate by 4-Chlorobenzoate dehalogenase . This suggests that it may exert its effects at the molecular level through enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is a solid crystalline powder that is stored at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Chloro-3,5-dinitrobenzoic acid typically involves the nitration of 4-chlorobenzoic acid. The process is carried out by dissolving 4-chlorobenzoic acid in concentrated sulfuric acid and then adding potassium nitrate. The reaction mixture is heated to 125°C in a high-pressure flask for about 2 hours. After cooling, the mixture is poured onto ice to precipitate the product .
Industrial Production Methods:
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization from ethanol or a mixture of ethanol and water .
Chemical Reactions Analysis
Types of Reactions:
4-Chloro-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3,5-dinitrobenzoic acid.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, water.
Esterification: Methanol, sulfuric acid.
Major Products Formed:
Reduction: 4-Amino-3,5-dinitrobenzoic acid.
Substitution: 3,5-Dinitrobenzoic acid.
Esterification: Methyl 4-chloro-3,5-dinitrobenzoate.
Scientific Research Applications
4-Chloro-3,5-dinitrobenzoic acid is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is employed in studies involving enzyme inhibition and protein modification.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting allergic reactions.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
- 3,5-Dinitrobenzoic acid
- 4-Chloro-2-nitrobenzoic acid
- 2-Chloro-5-nitrobenzoic acid
- 4-Chloro-3,5-dinitrobenzotrifluoride
Comparison:
4-Chloro-3,5-dinitrobenzoic acid is unique due to the presence of both chlorine and nitro groups, which impart distinct chemical reactivity and properties. Compared to 3,5-dinitrobenzoic acid, the chlorine atom in this compound enhances its electrophilic character, making it more reactive in substitution reactions. Additionally, the presence of the chlorine atom can influence the compound’s solubility and stability .
Properties
IUPAC Name |
4-chloro-3,5-dinitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTFIHOVQYYAMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059481 | |
Record name | Benzoic acid, 4-chloro-3,5-dinitro- | |
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Molecular Weight |
246.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Acros Organics MSDS] | |
Record name | 4-Chloro-3,5-dinitrobenzoic acid | |
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Vapor Pressure |
0.00000032 [mmHg] | |
Record name | 4-Chloro-3,5-dinitrobenzoic acid | |
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CAS No. |
118-97-8 | |
Record name | 4-Chloro-3,5-dinitrobenzoic acid | |
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Record name | 4-Chloro-3,5-dinitrobenzoate | |
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Record name | 4-CHLORO-3,5-DINITROBENZOIC ACID | |
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Record name | Benzoic acid, 4-chloro-3,5-dinitro- | |
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Record name | Benzoic acid, 4-chloro-3,5-dinitro- | |
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Record name | 4-chloro-3,5-dinitrobenzoic acid | |
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Record name | 4-Chloro-3,5-dinitrobenzoic acid | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-chloro-3,5-dinitrobenzoic acid has the molecular formula C7H3ClN2O6 and a molecular weight of 246.55 g/mol. Spectroscopic data, including FT-Raman, FT-IR, UV, and NMR, are available in the literature. [] Additionally, the crystal structure reveals two independent molecules in the asymmetric unit, linked by strong intermolecular O—H⋯O hydrogen bonds forming centrosymmetric dimers. []
A: While specific stability data under a wide range of conditions is limited in the provided literature, this compound solutions have shown increased toxicity upon UV irradiation, suggesting degradation and potential formation of more cytotoxic byproducts. []
A: While not a catalyst itself, this compound acts as an effective electrophilic substrate for the enzyme glutathione transferase A1-1 (GST A1-1). Interestingly, it shows a higher kcat value with a specific lysine mutant of GST A1-1 compared to the wild-type enzyme. This suggests its potential utility in studying enzyme kinetics and structure-activity relationships. []
A: Yes, QSAR studies have been conducted on N-aryloxy-phthalimide derivatives, including those derived from this compound. These studies aimed to establish correlations between the structure and physical properties, such as λmax and RM0, of these compounds. []
A: Research on chiral stationary phases (CSPs) derived from this compound amides demonstrates the impact of structural modifications on enantioselectivity. Introducing a π-acidic branching unit (3,5-dinitro-4-alkylaminobenzoic acid amide) significantly enhances enantiorecognition, while the presence of hydrophilic hydroxy groups or π-basic aromatic units has a limited impact. [] Additionally, the negatively charged carboxylate group of this compound plays a crucial role in its interaction with the Met208Lys mutant of human GST A1-1, effectively restoring the enzyme's activity by neutralizing the positive charge introduced by the mutation. []
ANone: Various techniques are employed for studying this compound. These include:
- Spectroscopy: FT-Raman, FT-IR, UV, and NMR are used for structural characterization. []
- Chromatography: It's frequently used in studies involving chiral separations using this compound derivatives as chiral selectors. [] []
- Titration and Conductivity Measurements: These methods were employed to determine the acid dissociation constant (Ka) of this compound. []
A: Research indicates that this compound can be dehalogenated by microorganisms present in sewage and lake water. This microbial degradation is enhanced by pre-incubating the water with non-chlorinated organic substrates. Additionally, a Chlamydomonas culture demonstrated the capability to metabolize this compound, yielding α-hydroxymuconic semialdehyde, which can be further mineralized by Streptomyces species. [] Further research is needed to fully understand its environmental persistence and potential for bioaccumulation.
A: The solubility of this compound in water was determined at various temperatures, revealing an enthalpy of solution of 23.2 ± 2.5 kJ/mol. []
ANone: The research primarily focuses on this compound's unique properties and its use as a model compound. While no direct alternatives are mentioned, exploring structurally similar compounds with varying halogen substitutions or different functional groups could potentially yield comparable properties for specific applications.
ANone: Key milestones include:
- Elucidation of its crystal structure: Revealing the presence of two independent molecules in the asymmetric unit and their intermolecular interactions. []
- Understanding its behavior as an electrophilic substrate: Particularly with the Met208Lys mutant of GST A1-1, providing insights into enzyme kinetics and structure-activity relationships. []
- Utilization in developing chiral stationary phases: Expanding its applications in analytical chemistry for enantiomer separation. [] []
- Investigating its environmental fate: Highlighting the role of microorganisms in its degradation and potential for bioremediation. []
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